2,3,4,5,6-Pentafluorophenyl 3-carbamoyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-Asn-OPfp is typically synthesized through the reaction of Fmoc-Asn with pentafluorophenol (Pfp) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds as follows:
Fmoc-Asn: is reacted with .
Dicyclohexylcarbodiimide (DCC): is used as a coupling agent to facilitate the formation of the pentafluorophenyl ester.
Industrial Production Methods
In industrial settings, the production of Fmoc-Asn-OPfp follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: of Fmoc-Asn.
Coupling with pentafluorophenol: using DCC or similar coupling agents.
Purification: through crystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asn-OPfp primarily undergoes substitution reactions, where the pentafluorophenyl ester group is replaced by nucleophiles such as amino groups in peptide synthesis .
Common Reagents and Conditions
Reagents: Dicyclohexylcarbodiimide (DCC), pentafluorophenol (Pfp), and various nucleophiles.
Conditions: Typically carried out in organic solvents like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
Major Products
The major product of these reactions is the formation of peptide bonds, resulting in the elongation of peptide chains during SPPS .
Scientific Research Applications
Chemistry
Fmoc-Asn-OPfp is extensively used in the field of peptide chemistry for the synthesis of peptides and proteins. Its high reactivity and efficiency make it a preferred choice for incorporating asparagine residues .
Biology
In biological research, peptides synthesized using Fmoc-Asn-OPfp are used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes .
Medicine
Peptides synthesized with Fmoc-Asn-OPfp are used in the development of therapeutic agents, including peptide-based drugs and vaccines .
Industry
In the pharmaceutical industry, Fmoc-Asn-OPfp is used for the large-scale synthesis of peptides, which are then used in various drug formulations .
Mechanism of Action
The mechanism of action of Fmoc-Asn-OPfp involves the formation of peptide bonds through nucleophilic substitution reactions. The pentafluorophenyl ester group is highly reactive, allowing for efficient coupling with amino groups in peptide chains. This results in the incorporation of asparagine residues with minimal side-chain dehydration .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gln-OPfp: Used for incorporating glutamine residues.
Fmoc-Trp-OPfp: Used for incorporating tryptophan residues.
Fmoc-Ile-OPfp: Used for incorporating isoleucine residues.
Uniqueness
Fmoc-Asn-OPfp is unique in its ability to efficiently incorporate asparagine residues with minimal side-chain dehydration, making it particularly valuable in peptide synthesis .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F5N2O5/c26-18-19(27)21(29)23(22(30)20(18)28)37-24(34)16(9-17(31)33)32-25(35)36-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,31,33)(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESVUEALWMQZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F5N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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